3-Chloro-2-fluoro-4-methoxyaniline
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Overview
Description
3-Chloro-2-fluoro-4-methoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-chloro-4-methoxyaniline with a fluorinating agent. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
3-Chloro-2-fluoro-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyaniline: Similar structure but lacks the fluoro group.
3-Fluoro-2-methoxyaniline: Similar structure but lacks the chloro group.
3-Chloro-5-fluoro-4-methoxyaniline: Similar structure with an additional fluoro group.
Uniqueness
3-Chloro-2-fluoro-4-methoxyaniline is unique due to the presence of both chloro and fluoro groups, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C7H7ClFNO |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
3-chloro-2-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3 |
InChI Key |
ZGLWMVADGKLXIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)F)Cl |
Origin of Product |
United States |
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